
Guanosine triphosphate-d14 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine triphosphate-d14 (dilithium) is a deuterium-labeled derivative of guanosine triphosphate. Guanosine triphosphate is a naturally occurring nucleotide that plays a crucial role in various cellular processes, including signal transduction, protein synthesis, and cell division. The deuterium labeling in guanosine triphosphate-d14 (dilithium) enhances its stability and allows for its use as a tracer in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-d14 (dilithium) involves the incorporation of deuterium atoms into the guanosine triphosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of guanosine triphosphate-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle the large volumes of reagents and products. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine triphosphate-d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to guanosine diphosphate and inorganic phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: Guanosine triphosphate-d14 (dilithium) can bind to proteins and other biomolecules, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine triphosphate-d14 (dilithium) include water for hydrolysis and various enzymes for phosphorylation and binding reactions. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from the reactions of guanosine triphosphate-d14 (dilithium) include guanosine diphosphate, inorganic phosphate, and phosphorylated biomolecules .
Wissenschaftliche Forschungsanwendungen
Guanosine triphosphate-d14 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of nucleotide metabolism and enzyme kinetics.
Biology: Employed in research on signal transduction pathways and protein synthesis.
Medicine: Investigated for its potential as a therapeutic agent and as a specific inhibitor against COVID-19.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products
Wirkmechanismus
The mechanism of action of guanosine triphosphate-d14 (dilithium) involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in signal transduction, protein synthesis, and cell division. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine triphosphate: The non-deuterated form of guanosine triphosphate.
Guanosine diphosphate: A product of guanosine triphosphate hydrolysis.
Adenosine triphosphate: Another nucleotide with similar functions in cellular processes.
Uniqueness
Guanosine triphosphate-d14 (dilithium) is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in scientific research. This makes it particularly valuable in studies requiring precise tracking of nucleotide metabolism and enzyme kinetics .
Eigenschaften
Molekularformel |
C10H14Li2N5O14P3 |
|---|---|
Molekulargewicht |
549.2 g/mol |
IUPAC-Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD5 |
InChI-Schlüssel |
SPQUPDOUIWTDAU-IWUCRYAMSA-L |
Isomerische SMILES |
[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


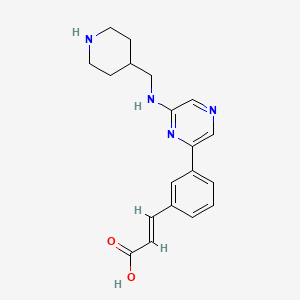
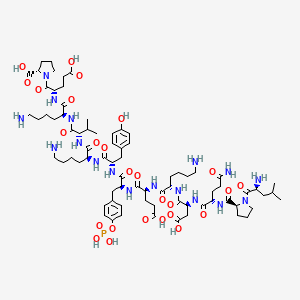
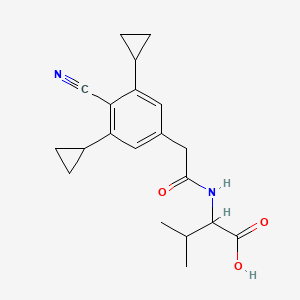

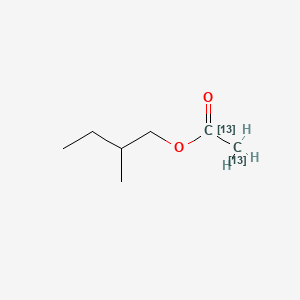
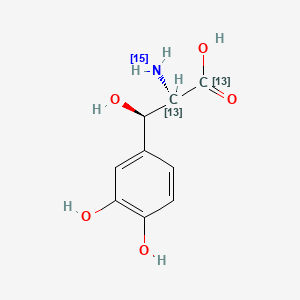
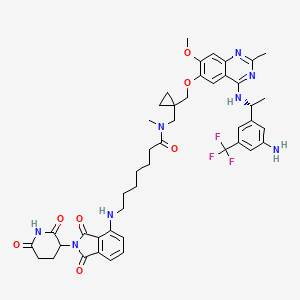
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)

![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
![cyclo[Arg-Cys(1)-Thr-Lys-Ser-Ile-Pro-Pro-Ile-Cys(1)-Phe-Pro-Asp-Gly]](/img/structure/B15136060.png)
